Product packaging for Fmoc-L-Val-CHN2(Cat. No.:CAS No. 193148-58-2)

Fmoc-L-Val-CHN2

Cat. No.: B557355
CAS No.: 193148-58-2
M. Wt: 363,42 g/mole
InChI Key: QPIBMAUSYAGKJK-FJZBCQJGSA-N
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Description

Significance of Diazomethyl Ketones as Precursors in Chemical Biology

Diazomethyl ketones are a highly valuable class of organic compounds due to the versatile reactivity of the diazocarbonyl group. internationaljournalcorner.comscielo.br This functional group can participate in a variety of chemical transformations, including insertion reactions, Wolff rearrangements, and cycloadditions. scielo.brscielo.br This reactivity makes diazomethyl ketones, such as Fmoc-L-Val-CHN2, powerful precursors in chemical biology for the synthesis of a diverse array of molecular tools. scielo.brontosight.ai

A particularly important application of peptidyl diazomethyl ketones is in the development of irreversible inhibitors of cysteine proteases. nih.govresearchgate.netmedchemexpress.com The diazomethyl ketone can act as a reactive "warhead" that covalently modifies the active site cysteine residue of these enzymes, leading to their inactivation. ontosight.ai This allows researchers to study the function of specific proteases and to develop potential therapeutic agents that target these enzymes. For instance, such inhibitors have been instrumental in studying proteases from various organisms, including parasites like Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the cause of Chagas' disease). nih.gov

Overview of Research Trajectories for this compound and Related Compounds

Research involving this compound and similar diazomethyl ketone-containing compounds follows several key trajectories. A primary focus is their use as building blocks in the synthesis of complex peptides and peptidomimetics. chemimpex.cominternationaljournalcorner.com The ability to introduce a reactive handle in the form of the diazomethyl ketone allows for post-synthetic modifications, leading to the creation of molecules with novel properties.

Another significant area of research is the development of activity-based probes (ABPs). ontosight.ai By attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to a peptidyl diazomethyl ketone, researchers can create probes that specifically label and identify active enzymes within complex biological mixtures. ontosight.ainih.gov This has proven invaluable for proteomics research and the discovery of biomarkers for various diseases. ontosight.ai

Furthermore, this compound and its derivatives are frequently employed in the synthesis of other reactive intermediates, such as bromomethyl ketones. internationaljournalcorner.comarkat-usa.orgnih.gov These compounds are also potent inhibitors of cysteine proteases and can be used in similar applications to their diazomethyl ketone precursors. arkat-usa.org The conversion of the diazomethyl ketone to a bromomethyl ketone is a straightforward process, often achieved by treatment with aqueous hydrobromic acid. arkat-usa.orgnih.gov This expands the synthetic utility of the initial Fmoc-protected amino acid diazomethyl ketone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O3 B557355 Fmoc-L-Val-CHN2 CAS No. 193148-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQNUSIQJSEXIR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc L Val Chn2 and Its Derivatives

Preparation of Nα-Protected α-Aminoacyldiazomethanes

The synthesis of Fmoc-L-Val-CHN2 involves the formation of an α-aminoacyldiazomethane from an Nα-Fmoc-protected L-valine precursor. This typically requires activation of the carboxyl group, followed by reaction with diazomethane (B1218177).

The core strategy for preparing this compound relies on the acylation of diazomethane with an activated derivative of Fmoc-L-valine. Various methods have been developed to activate the carboxyl group of Fmoc-protected amino acids, ensuring efficient reaction with diazomethane.

Activation via Activated Esters: One common approach involves converting Fmoc-L-valine into activated esters, such as pentafluorophenyl esters. These esters readily react with diazomethane in anhydrous solvents like tetrahydrofuran (B95107) (THF), often in the presence of a tertiary amine base such as triethylamine (B128534) or N-methylmorpholine, to yield the corresponding Fmoc-α-aminoacyldiazomethanes core.ac.uknih.gov.

Activation via Mixed Anhydrides: The formation of mixed anhydrides, typically using reagents like isobutyl chloroformate or ethyl chloroformate in the presence of a base (e.g., N-methylmorpholine), followed by reaction with diazomethane, is another effective route core.ac.ukrsc.org.

Activation via Acid Chlorides or Fluorides: Fmoc-protected amino acid chlorides or fluorides can also serve as precursors for reaction with diazomethane nih.govresearchgate.net.

Activation via Carbodiimides: The use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in combination with Fmoc-protected amino acids and diazomethane, has also been reported for the synthesis of Fmoc-α-aminoacyldiazomethanes niscpr.res.inniscpr.res.in.

These methods generally lead to the isolation of Fmoc-α-aminoacyldiazomethanes as crystalline solids in good yields and high purity, minimizing the formation of undesired by-products like methyl esters due to the use of anhydrous conditions core.ac.ukresearchgate.net.

While reagents like COMU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective coupling agents in standard peptide synthesis for forming amide bonds luxembourg-bio.com, their direct application for the activation of Fmoc-amino acids specifically for reaction with diazomethane is not widely documented in the provided literature. The established methods for synthesizing aminoacyldiazomethanes typically employ reagents that directly activate the carboxyl group for acylation by diazomethane, such as chloroformates, activated esters, or carbodiimides, rather than the uronium-based coupling reagents commonly used in peptide bond formation.

Stereochemical Control in Synthetic Pathways

A critical aspect of using this compound in synthesis is the preservation of the stereochemical integrity of the L-valine residue.

The acylation of diazomethane with activated Fmoc-protected amino acids, including Fmoc-L-valine derivatives, proceeds with a high degree of stereochemical retention. Studies employing various activation methods, such as those using Fmoc-Cl or pentafluorophenyl esters, have demonstrated that the chiral center of the α-amino acid is maintained throughout the formation of the Fmoc-α-aminoacyldiazomethane intermediate core.ac.ukresearchgate.netnih.govacs.orgniscpr.res.incore.ac.uknih.gov. This means that starting with enantiomerically pure L-valine will yield this compound with the correct L-configuration.

The subsequent step in the Arndt-Eistert sequence, the Wolff rearrangement of the α-aminoacyldiazomethane to a ketene (B1206846), is also known to be stereospecific. This means that the stereochemistry at the α-carbon is transferred to the β-carbon of the resulting β-amino acid without epimerization core.ac.ukresearchgate.netnih.govacs.orgniscpr.res.incore.ac.uk. Therefore, the entire homologation process, from Fmoc-L-Val-OH to Fmoc-β-L-Valine, is stereospecific, ensuring the production of enantiomerically pure β-amino acids.

Homologation to β-Amino Acid Scaffolds

This compound serves as the direct precursor for the synthesis of Fmoc-β-L-Valine through the Wolff rearrangement. This process is a cornerstone for accessing β-amino acid building blocks.

The typical Arndt-Eistert homologation sequence for this compound involves:

Formation of the Diazoketone: As described above, this compound is synthesized from Fmoc-L-valine.

Wolff Rearrangement: The this compound undergoes a Wolff rearrangement, typically catalyzed by silver salts (e.g., silver benzoate (B1203000) or silver oxide) in a suitable solvent mixture, such as dioxane and water, under reflux or microwave irradiation core.ac.ukcore.ac.ukniscpr.res.incore.ac.uk. This rearrangement converts the diazoketone into a highly reactive ketene intermediate.

Ketene Trapping: The ketene intermediate is then trapped. For the synthesis of the β-amino acid, it is typically reacted with water, yielding Fmoc-β-L-Valine. Alternatively, reaction with an alcohol would produce the corresponding β-amino ester.

The resulting Fmoc-protected β-amino acids are invaluable for constructing β-peptides and other modified peptides. These structures offer enhanced resistance to proteolytic enzymes and can adopt stable secondary structures, making them attractive for medicinal chemistry applications core.ac.ukcore.ac.uknih.govresearchgate.netnih.govacs.orgniscpr.res.inorganic-chemistry.orgrsc.org.

Data Tables

The synthesis of Fmoc-protected α-aminoacyldiazomethanes, including this compound, has been reported with good yields. The following table summarizes typical preparations and yields for related compounds, highlighting the efficiency of these methods.

Table 1: Preparation of Fmoc-α-Aminoacyldiazomethanes

Fmoc-Amino Acid PrecursorActivation Method / ReagentReaction ConditionsYield (%)IsolationMelting Point (°C)Reference
Fmoc-L-Val-OHReaction with diazomethane using Boc2O, pyridine, DMAPNot specified for diazomethane reaction, typical conditions applied.94Crystalline solid123–124 researchgate.net
Fmoc-L-Val-OHPentafluorophenyl ester, then diazomethane, Et3NDry THFGoodCrystalline solidN/A core.ac.uk
Fmoc-Gly-OHReaction with diazomethane using Boc2O, pyridine, DMAPNot specified for diazomethane reaction, typical conditions applied.89Crystalline solid148 researchgate.net
Fmoc-L-Ala-OHDCC, then diazomethaneNot specified for diazomethane reaction, typical conditions applied.GoodCrystalline solidN/A niscpr.res.in
Fmoc-L-Asp(OMe)-OHMixed anhydride (B1165640) (isobutyl chloroformate, NMM) then diazomethaneTHF, -10 °C for 1 h, then rt.93White crystals114–116 rsc.org

Note: N/A indicates data not available in the cited source.

The efficient synthesis of this compound and its subsequent stereospecific homologation to Fmoc-β-L-Valine underscores the utility of the Arndt-Eistert reaction in providing access to valuable building blocks for peptide and peptidomimetic research.

Compound List:

this compound (Fmoc-L-valyldiazomethane)

L-Valine

Fmoc-L-valine

Diazomethane

Fmoc-protected amino acids

Fmoc-α-aminoacyldiazomethanes

Fmoc-β-L-Valine

β-amino acids

α-amino acids

Pentafluorophenyl esters

Mixed anhydrides

Acid chlorides

Acid fluorides

Carbodiimides (e.g., DCC)

COMU

Silver benzoate

Silver oxide

Fmoc L Val Chn2 As a Versatile Building Block in Complex Molecular Architectures

Development of Peptidomimetic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified backbones to improve properties like metabolic stability and bioavailability. The unique reactivity of the diazoketone in Fmoc-L-Val-CHN2 makes it an excellent starting point for creating various peptidomimetic scaffolds. organic-chemistry.org

Oligoureas are a class of peptidomimetics where the amide bonds are replaced by urea (B33335) linkages. These structures can adopt stable, predictable secondary structures, such as helices, similar to peptides. The synthesis of oligoureas on a solid support typically involves the sequential coupling of isocyanate monomers.

These isocyanate monomers can be generated from N-protected amino acids. A common route involves the Curtius rearrangement of an acyl azide. An α-diazoketone, such as that in this compound, can be converted to the corresponding acyl azide, which then rearranges to the isocyanate upon heating. Alternatively, N-protected amino acids can be converted to monoprotected diamines, which serve as precursors for isocyanate formation in situ for coupling on the solid phase. The use of an Fmoc-protected building block ensures compatibility with standard SPPS protocols for creating mixed peptide/oligourea chimeras.

Constraining the conformation of a peptide is a key strategy for enhancing its bioactivity and selectivity. The diazoketone group of this compound is a versatile precursor for creating such constraints. One powerful method is the Arndt-Eistert synthesis, where the diazoketone undergoes a Wolff rearrangement to form a ketene (B1206846). organic-chemistry.org This ketene can be trapped with various nucleophiles. If water is used, the result is a β-amino acid. researchgate.netbeilstein-journals.org

The incorporation of β-amino acids into a peptide chain alters its backbone structure, inducing specific turns and secondary structures. organic-chemistry.org Fmoc-protected β-amino acids derived from diazoketones can be directly used in SPPS. beilstein-journals.org Furthermore, the diazoketone can be converted into other reactive intermediates, such as α-haloketones, which can then be used in intramolecular cyclization reactions on the solid support to form lactam-bridged or other cyclic peptidomimetics. researchgate.net

The diazoketone functionality provides a direct entry into the synthesis of novel heterocyclic structures, including those based on a triazine core. Research has demonstrated an enantioselective, three-component reaction involving α-diazo ketones, alcohols, and 1,3,5-triazines. researchgate.netacs.orgnih.gov This reaction, often catalyzed by a rhodium complex in combination with a chiral phosphoric acid, proceeds through the formation of an oxonium ylide intermediate. researchgate.net The ylide then reacts with the triazine, which serves as a stable source of a formaldehyde (B43269) imine equivalent, to generate chiral β-amino-α-hydroxy ketones. researchgate.netnih.gov

This methodology allows for the direct conversion of a building block like this compound into a complex amino acid analog containing a hydroxyl group and a new amino group derived from the triazine. Such structures are valuable in medicinal chemistry for exploring new pharmacophores and creating peptidomimetics with unique hydrogen bonding patterns and conformational properties.

Engineering of Chemical Probes and Activity-Based Profiling Agents

This compound serves as a pivotal precursor in the synthesis of sophisticated molecular tools designed for chemical biology and proteomics. Its diazomethylketone (diazomethane) functionality is a versatile handle that can be readily transformed into a variety of reactive groups, known as electrophilic warheads. These warheads are integral to the design of activity-based probes (ABPs), which are powerful reagents for studying enzyme function directly within complex biological systems. nih.govstanford.edu ABPs typically consist of a recognition element (in this case, a peptide sequence incorporating L-Valine), a reactive electrophilic warhead that forms a covalent bond with the target enzyme's active site, and often a reporter tag (like biotin (B1667282) or a fluorophore) for detection and purification. stanford.edunih.gov The valine residue is particularly significant as it is recognized by the S2 subsite of many proteases, such as cathepsin K. google.com

Derivatization to Electrophilic Warheads (e.g., Fluoro- and Bromomethyl Ketones)

The diazomethylketone group of this compound is a key intermediate for the synthesis of halomethyl ketones, which are widely used as irreversible inhibitors of cysteine and serine proteases. nih.govresearchgate.net The conversion process involves the reaction of the diazoketone with hydrogen halides.

Bromomethyl Ketones (BMKs): The synthesis of N-protected bromomethylketones from their corresponding diazomethylketone precursors is a well-established procedure. It is typically achieved by treating the diazomethylketone with aqueous hydrobromic acid (HBr). internationaljournalcorner.com For instance, the conversion of an Nα-protected diazomethylketone can be performed in the presence of 45% aqueous HBr. internationaljournalcorner.com This method provides a direct route to compounds like Fmoc-L-Val-CH2Br. These BMKs serve as reactive intermediates themselves or as precursors to other warheads. mdpi.comnih.gov

Fluoromethyl Ketones (FMKs): Peptidyl fluoromethyl ketones are generally preferred over their chloro- and bromomethyl counterparts due to their increased stability and selectivity, which minimizes off-target reactions. researchgate.net The synthesis of an FMK from a diazomethylketone can be more complex than for a BMK. A common strategy involves a halogen-exchange reaction, where an intermediate bromomethyl ketone is converted to the desired fluoromethyl ketone. mdpi.comnih.gov This transformation is often accomplished using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). mdpi.comnih.gov However, this conversion can sometimes result in low yields. rsc.org An alternative, though sometimes challenging, route involves the direct reaction of the diazomethyl ketone with a hydrogen fluoride source, such as an HF/pyridine mixture. nih.gov It has been noted that some synthetic methods for producing FMK building blocks have failed when applied to valine analogues. researchgate.net

The general synthetic pathway from an Fmoc-protected amino acid to the corresponding FMK is outlined below.

Table 1: General Synthetic Scheme for Halomethyl Ketone Formation

Step Starting Material Reagents and Conditions Product
1 Fmoc-L-Val-OH 1. Isobutyl chloroformate, N-ethylmorpholine2. Diazomethane (B1218177) (CH2N2) This compound
2a This compound Aqueous HBr Fmoc-L-Val-CH2Br (Bromomethyl ketone)
2b Fmoc-L-Val-CH2Br TBAF, p-toluenesulfonic acid (PTSA) Fmoc-L-Val-CH2F (Fluoromethyl ketone)

This table summarizes common synthetic transformations for converting an Fmoc-protected amino acid into diazomethyl, bromomethyl, and fluoromethyl ketones. internationaljournalcorner.commdpi.comnih.govthieme-connect.de

Development of Radiolabeled Analogs for Target Identification

A powerful application of active-site directed modifiers is in target identification and in vivo imaging through the use of radiolabeled analogs. nih.govresearchgate.net By incorporating a radionuclide into the structure of a probe derived from this compound, researchers can track its distribution, identify its binding partners, and quantify target enzyme activity with high sensitivity. nih.govnih.gov

Several strategies exist for radiolabeling peptides and their derivatives. nih.govresearchgate.net

Direct Labeling: This involves incorporating a radioisotope directly into the probe's structure. A common method is the iodination of a tyrosine residue within the peptide sequence. For instance, the probe Fmoc-Tyr-Ala-CHN2 was radiolabeled with Iodine-125 (¹²⁵I) to create Fmoc-[¹²⁵I]Tyr-Ala-CHN2. nih.govresearchgate.net This probe was successfully used to enter living cells and covalently label its target enzymes, cathepsins B and L, allowing for their visualization and quantification by autoradiography after gel electrophoresis. nih.gov A similar strategy could be employed by incorporating a tyrosine residue into a valine-containing peptide sequence derived from this compound.

Prosthetic Groups: Another approach involves attaching a small, radiolabeled molecule (a prosthetic group) to the probe. This is a common strategy for introducing positron emitters like Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging. nih.govacs.org For example, a fluorobenzoyl group could be attached to the N-terminus of a peptide inhibitor after the Fmoc group is removed, creating an ¹⁸F-labeled probe for non-invasive imaging of protease activity in vivo. acs.org

The use of radiolabeled ABPs is instrumental in validating drug targets and assessing the efficacy of therapeutic inhibitors. For example, competition experiments can be performed where a non-radioactive inhibitor is administered, followed by the radiolabeled probe. google.com A reduction in the radioactive signal from a specific protease indicates that the unlabeled drug has successfully engaged its target in a complex biological system. google.com

Mechanistic Investigations and Biological Relevance of Fmoc L Val Chn2 Derived Compounds

Elucidation of Enzyme Inactivation Mechanisms by Diazomethyl Ketone Derivatives

Peptidyl diazomethyl ketones, including (9H-fluoren-9-yl)methyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate, also known as Fmoc-L-Val-CHN2, are a class of irreversible inhibitors that show significant specificity towards cysteine proteases. Their mechanism of action is multifaceted, involving covalent modification of the enzyme's active site, guided by principles of substrate mimicry.

Covalent Modification of Cysteine Proteases

The primary mechanism by which diazomethyl ketone derivatives inactivate cysteine proteases is through the irreversible covalent modification of the active site cysteine residue. The catalytic activity of cysteine proteases relies on a catalytic dyad or triad, where a cysteine thiol group acts as a potent nucleophile. Diazomethyl ketones are effective inhibitors due to the chemical reactivity of their diazomethyl group.

The inactivation process is thought to proceed via alkylation of the active site cysteine thiol. While the precise mechanism has been a subject of study, a probable pathway involves the protonation of the diazomethyl carbon by a proton donor in the active site, often a histidine residue, followed by the nucleophilic attack of the cysteine thiolate on the adjacent carbon, leading to the displacement of the exceptionally stable dinitrogen (N2) leaving group. This results in the formation of a stable thioether bond between the inhibitor and the enzyme, rendering the enzyme inactive.

An alternative proposed mechanism suggests that the initial nucleophilic attack of the cysteine thiolate occurs at the carbonyl carbon of the ketone, forming a tetrahedral intermediate. This intermediate then rearranges, leading to the alkylation of the thiol and the release of dinitrogen gas. Regardless of the precise sequence of events, the outcome is the permanent covalent modification of the active site cysteine, which prevents the enzyme from binding to and processing its natural substrates.

Principles of Substrate Mimicry in Enzyme Active Site Interactions

The specificity of peptidyl diazomethyl ketones like this compound for particular cysteine proteases is largely governed by the principle of substrate mimicry. The peptide portion of the inhibitor is designed to resemble the natural substrate of the target protease. This structural similarity allows the inhibitor to be recognized and bind to the enzyme's active site with high affinity.

Cysteine proteases possess substrate-binding pockets (subsites) that accommodate the side chains of the amino acid residues of their substrates. The selectivity of an inhibitor is therefore determined by how well its peptide sequence fits into these subsites. For instance, the valine residue in this compound is designed to interact with the S2 subsite of the target protease, a pocket that often shows a preference for hydrophobic residues.

By varying the amino acid sequence of the peptidyl portion of the diazomethyl ketone, researchers can create highly selective inhibitors for different cysteine proteases. This substrate mimicry ensures that the inhibitor is positioned correctly within the active site for the subsequent covalent modification to occur efficiently. The N-terminal Fmoc (fluorenylmethyloxycarbonyl) group, while primarily a protecting group in peptide synthesis, can also influence the binding affinity and specificity of the inhibitor due to its hydrophobicity and size. The ability to tailor the peptide sequence makes these compounds valuable tools for studying the function of specific proteases. nih.govfrontiersin.org

Impact on Select Biochemical Processes

The targeted inactivation of cysteine proteases by compounds derived from this compound can have significant downstream effects on various biochemical pathways, owing to the central role of these enzymes in protein turnover and other cellular processes. Furthermore, derivatives of this compound have been explored for their potential in various research applications, including as antimicrobial and antioxidant agents.

Modulation of Proteolytic Turnover Pathways

Cysteine proteases, such as cathepsins and caspases, are key players in cellular protein degradation, a fundamental process for maintaining cellular homeostasis. These proteases are involved in both the lysosomal and cytosolic pathways of protein turnover. The ubiquitin-proteasome system is a major pathway for the degradation of cytosolic and nuclear proteins. researchgate.netdntb.gov.ua By irreversibly inhibiting specific cysteine proteases, diazomethyl ketone derivatives can modulate these proteolytic pathways.

For example, the inhibition of certain cathepsins can disrupt the normal degradation of proteins within the lysosome, which can have implications for processes such as antigen presentation and autophagy. Similarly, the inhibition of caspases, which are cysteine proteases crucial for the execution of apoptosis (programmed cell death), can interfere with this vital cellular process.

While the direct impact of this compound on the ubiquitin-proteasome pathway is not extensively documented, the inhibition of cysteine proteases can indirectly influence this system. The intricate cross-talk between different proteolytic systems means that the disruption of one pathway can lead to compensatory changes in another. Therefore, inhibitors like this compound have the potential to be valuable chemical tools for dissecting the complex interplay between different proteolytic turnover pathways in both normal physiology and disease states. nih.gov

Research Applications in Cellular Assays (e.g., Antibacterial and Antioxidant Activities of Derivatives)

Derivatives of Fmoc-protected amino acids and peptides have been investigated for their biological activities in various cellular assays, demonstrating their potential as research tools and as scaffolds for the development of new therapeutic agents.

Antibacterial Activity of Derivatives:

Several studies have explored the antibacterial properties of Fmoc-conjugated amino acids and short peptides. These compounds have shown activity against a range of bacteria, particularly Gram-positive strains. rsc.org The mechanism of action is often attributed to their surfactant-like properties, which allow them to disrupt the integrity of bacterial cell membranes. rsc.org

The antibacterial efficacy of these derivatives can be influenced by the specific amino acid or peptide sequence, as well as the presence of the bulky, hydrophobic Fmoc group. Research has shown that some Fmoc-peptide derivatives can self-assemble into nanostructures, such as hydrogels, which can serve as localized delivery systems for the antimicrobial agent.

Below is a table summarizing the antibacterial activity of some Fmoc-peptide derivatives against various bacterial strains, as reported in the literature.

DerivativeTarget BacteriumAssayResultReference
Fmoc-Phenylalanine (Fmoc-F)Staphylococcus aureus (including MRSA)Minimum Bactericidal Concentration (MBC)Effective rsc.org
Fmoc-Phenylalanine (Fmoc-F)Pseudomonas aeruginosaBiofilm InhibitionEffective
Fmoc-peptide pyridinium-functionalised cationic amphiphilesS. aureus, E. coli, P. aeruginosaPlanktonic Bacteria InhibitionActive qub.ac.uk
Plantaricin 149 analog (Pln149-PEP20)Gram-positive bacteriaMinimal Inhibitory Concentration (MIC)1-128 mg/L nih.gov
Plantaricin 149 analog (Pln149-PEP20)Gram-negative bacteriaMinimal Inhibitory Concentration (MIC)16-512 mg/L nih.gov
Fmoc-WWRR-NH2 (Priscilicidin)Various bacteria and fungiMinimal Inhibitory Concentration (MIC)Potent activity frontiersin.org

Antioxidant Activity of Derivatives:

The potential antioxidant activity of derivatives of this compound can be inferred from studies on related peptide and amino acid derivatives. Peptides containing branched-chain amino acids, such as valine, have been shown to possess antioxidant properties. jst.go.jp The antioxidant capacity of peptides is influenced by their amino acid composition, sequence, and the presence of specific functional groups.

The mechanism by which these derivatives may exert antioxidant effects can include direct scavenging of free radicals, chelation of pro-oxidant metal ions, and the ability to donate hydrogen atoms. The presence of aromatic and hydrophobic amino acids can enhance these properties. While specific studies on the antioxidant activity of this compound are limited, the inherent properties of the valine residue suggest that its derivatives could be explored for their potential to mitigate oxidative stress in cellular models. Further research is needed to systematically evaluate the antioxidant potential of this class of compounds. nih.govnih.govmdpi.com

Structure Activity Relationship Sar Studies of Fmoc L Val Chn2 Analogues

Rational Design Principles for Modulating Biochemical Functions

Rational design in the context of Fmoc-L-Val-CHN2 analogues focuses on making targeted modifications to achieve specific biochemical outcomes. The Fmoc group, primarily serving as a protecting group in solid-phase peptide synthesis (SPPS), can influence solubility and steric hindrance, which in turn can affect the efficiency of coupling reactions and the properties of the final peptide sigmaaldrich.com. Modifications to the Fmoc moiety itself, or the introduction of linker groups, could be explored to tune solubility or to attach other functional units.

The diazoketone moiety is a reactive functional group often employed in various chemical transformations, including Wolff rearrangements and as a precursor for carbene generation. Its reactivity and stability are critical. Rational design could involve modifying the electronic or steric environment around the diazoketone to control its reactivity, potentially influencing its utility in specific synthetic pathways or its interaction with enzymes. For instance, research on peptidyl fluoromethyl ketones (PFMKs), which share a similar reactive carbonyl-containing warhead, demonstrates how modifications to the peptide backbone can influence protease inhibition researchgate.net.

Influence of Amino Acid Substitutions on Specificity and Potency

Amino acid substitutions in analogues of this compound would likely target the valine residue. Replacing L-valine with other natural or unnatural amino acids can profoundly alter the compound's properties. For example, substituting valine with a more polar amino acid might increase water solubility, while replacing it with an aromatic amino acid could introduce pi-pi stacking interactions.

Studies on related compounds, such as peptidyl inhibitors, show that specific amino acid residues at certain positions can dictate target specificity and potency. For instance, in the context of cysteine protease inhibitors, variations in amino acid residues at the P2, P3, and P4 positions have been shown to influence binding affinity and selectivity for different proteases google.com. While this compound is not typically characterized as a direct enzyme inhibitor in its basic form, if used as a building block for such molecules, the valine residue's identity would be critical.

Data from studies on antimicrobial peptides illustrate the impact of amino acid substitutions. For example, substituting specific amino acids in a peptide sequence can alter its interaction with bacterial membranes, thereby modulating its antimicrobial potency and spectrum of activity frontiersin.orgmdpi.com. Similarly, modifications to the amino acid component of Fmoc-protected amino acid conjugates used as nanocarriers have shown significant effects on their biophysical properties, such as particle size distribution and drug loading capacity, which are directly related to their intended function nih.gov.

Table 1: Hypothetical Impact of Amino Acid Substitutions on this compound Analogues (Illustrative)

Analogue IDAmino Acid SubstitutionExpected Change in PropertyRationale
A1L-Valine → L-AlanineReduced steric bulkSmaller side chain may affect binding or reactivity.
A2L-Valine → L-LeucineSimilar steric/hydrophobicMinor changes expected, but can fine-tune interactions.
A3L-Valine → L-PhenylalanineIncreased π-π interactionsAromatic side chain can engage in π-π stacking, affecting target binding.
A4L-Valine → L-LysineIncreased polarity/chargeIntroduction of a basic side chain can alter solubility and electrostatic interactions.
A5L-Valine → L-Valine (D-configuration)Altered stereochemistryMay affect interaction with chiral biological environments or enzymes.

Note: This table presents hypothetical scenarios based on general SAR principles for amino acid substitutions. Specific data for this compound analogues would require dedicated experimental studies.

Stereochemical Considerations in Biological Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. This compound, by definition, contains an L-configured alpha-carbon at the valine residue. Any SAR study would need to consider the impact of maintaining this L-configuration or introducing its D-enantiomer.

In peptide chemistry, the stereochemistry of amino acid residues is fundamental to the resulting peptide's conformation, stability, and interaction with biological targets. For example, the incorporation of D-amino acids into peptides is a common strategy to enhance resistance to enzymatic degradation and to alter conformational preferences, which can lead to different biological activities nih.govfrontiersin.org. The synthesis of Fmoc-protected β-amino acids, for instance, involves careful control of stereochemistry, and their use in peptide synthesis can lead to structures with distinct helical properties organic-chemistry.orgresearchgate.net.

The diazoketone moiety itself, while not typically chiral, can be part of a larger chiral molecule where its placement and reactivity are influenced by the stereochemistry of the adjacent amino acid. Studies involving chiral auxiliaries or stereoselective synthesis of related compounds underscore the importance of precise stereochemical control organic-chemistry.orgresearchgate.netmdpi.comnih.gov. For example, the synthesis of Fmoc-protected β-homoamino acids via Wolff rearrangement requires attention to potential epimerization, particularly with certain amino acids like phenylglycine organic-chemistry.org.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry offers powerful tools for predicting and understanding SAR. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide insights into how structural modifications to this compound analogues might affect their properties.

For instance, computational modeling has been instrumental in designing selective inhibitors based on known structures mdpi.com. By simulating the binding of various analogues to a target protein or receptor, researchers can predict which modifications are likely to enhance binding affinity or specificity. Similarly, QSAR models can correlate specific structural features (e.g., hydrophobicity, electronic properties, steric parameters) with observed biological activity, allowing for the prediction of the activity of novel, unsynthesized analogues.

The conformational preferences of Fmoc-amino acid derivatives and the peptides they form can also be investigated computationally. Understanding these conformations is key to predicting how modifications might influence interactions with biological systems pitt.edu. For example, computational modeling can help elucidate the role of π-π stacking, hydrophobic, and hydrogen bonding interactions in carrier-drug interactions for PEGylated Fmoc-amino acid conjugates nih.gov. For this compound analogues, computational studies could predict how changes to the valine side chain or modifications to the Fmoc group might influence their reactivity or binding to specific targets.

Emerging Avenues and Future Directions in Fmoc L Val Chn2 Research

Expansion into Novel Bioactive Molecular Scaffolds

The incorporation of Fmoc-L-Val-CHN2 into larger molecular frameworks can lead to the development of novel bioactive scaffolds. The diazomethane (B1218177) group serves as a reactive handle that can be transformed into various functional groups or used in cyclization reactions, thereby enabling the construction of complex molecular architectures not readily accessible through conventional peptide synthesis.

Research is progressing towards utilizing this compound as a building block for peptidomimetics and other complex organic molecules. The diazomethane functionality can be converted into a diazoketone, which is a key intermediate in the Arndt-Eistert reaction for amino acid homologation, allowing for the synthesis of β-amino acids and their derivatives niscpr.res.incore.ac.ukacs.org. This homologation strategy can be applied to create novel peptide backbones or to introduce specific structural modifications that influence biological activity. Furthermore, the diazomethane group can participate in 1,3-dipolar cycloadditions and carbene insertion reactions, providing pathways to generate diverse heterocyclic structures or to functionalize existing scaffolds with valine-derived moieties nih.govwikipedia.orgcaltech.edu. The development of libraries of such modified peptides or peptidomimetics could accelerate the discovery of new therapeutic agents or molecular probes with tailored properties.

Advanced Applications in Chemical Biology Tool Development

The inherent reactivity of the diazomethane group makes this compound a promising candidate for the development of advanced chemical biology tools. Diazomethane and its derivatives have historically been used in protein chemistry for alkylation of amino acid side chains and as photoaffinity probes due to their ability to generate carbenes upon UV irradiation, which can then crosslink to proximal biomolecules nih.gov.

Future applications could involve the site-specific incorporation of this compound into peptides or proteins to serve as a reactive tag for bioconjugation or labeling. The diazomethane group can react with specific functional groups on biomolecules, or it can be further derivatized to attach reporter molecules such as fluorophores or affinity tags. For instance, the diazo group's reactivity with activated alkenes, such as dehydroalanine, offers a chemoselective ligation strategy that is orthogonal to azide-alkyne click chemistry, potentially enabling dual-labeling experiments raineslab.com. Moreover, the ability of diazomethane derivatives to act as covalent inhibitors of enzymes, as seen with diazo-containing amino acid analogues, suggests that this compound could be engineered into novel activity-based probes to interrogate enzyme function or to identify drug targets nih.govraineslab.com. The development of stabilized diazoketones derived from amino acids, which are more amenable to biological systems, further supports the potential of such compounds acs.org.

Methodological Advancements in Synthesis and Derivatization

Ensuring the safe, efficient, and selective synthesis and derivatization of this compound is crucial for its broader adoption. While diazomethane itself is highly toxic and explosive, safer alternatives and improved synthetic protocols are continuously being developed.

Recent advancements include the development of "one-pot" procedures for synthesizing Fmoc-α-amino diazoketones, which masks and activates amino acids using Fmoc-Cl and then reacts with diazomethane acs.org. The use of stabilized diazomethane precursors or in-situ generation methods, such as those employing flow reactors, can enhance safety and scalability wikipedia.orgacs.org. Research is also focused on developing methods for the selective derivatization of the diazomethane group in the presence of the Fmoc protecting group and other sensitive functionalities within a peptide sequence. This includes exploring new catalysts for reactions involving the diazomethane moiety or developing protecting group strategies that are orthogonal to its reactivity. For example, trimethylsilyldiazomethane (B103560) (TMSCHN2) has emerged as a safer, more stable alternative to diazomethane for methylation reactions, and its application in amino acid derivatization is being explored wikipedia.orgresearchgate.net. Future work may focus on optimizing these synthetic routes for industrial scale-up and for generating libraries of this compound derivatives with diverse chemical properties.

Interdisciplinary Research Integrating this compound Chemistry

The unique chemical properties of this compound position it as a valuable tool for interdisciplinary research, bridging organic chemistry, biochemistry, medicinal chemistry, and materials science.

For instance, the ability to precisely incorporate a reactive diazomethane handle into peptides allows for the creation of novel peptide-based materials with specific functionalities. These could include self-assembling peptides, hydrogels, or peptide-functionalized surfaces for biosensing or drug delivery applications. In medicinal chemistry, this compound can serve as a precursor for synthesizing peptidomimetics with enhanced stability or novel mechanisms of action, potentially leading to new therapeutic agents. Furthermore, its use in chemical biology tool development, as discussed in section 6.2, inherently involves collaborations between chemists and biologists to probe biological systems. The exploration of this compound in areas like protein engineering, diagnostics, or even in the development of new catalysts represents fertile ground for cross-disciplinary innovation.

Q & A

Q. How is Fmoc-L-Val-CHN2 utilized in solid-phase peptide synthesis (SPPS)?

this compound serves as a valine derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which prevents unintended side reactions during peptide chain assembly. The Fmoc group is removed under mild basic conditions (e.g., piperidine), enabling orthogonal protection strategies when combined with acid-labile groups like Boc. Its small isopropyl side chain enhances flexibility in peptide backbone formation, making it suitable for synthesizing structurally diverse peptides .

Q. Why is the Fmoc protection strategy preferred over Boc for valine derivatives in SPPS?

Fmoc chemistry offers compatibility with acid-sensitive peptides and resins, unlike Boc, which requires harsh acidic conditions (e.g., trifluoroacetic acid) for deprotection. This orthogonality allows sequential synthesis of complex peptides without degrading acid-labile linkages. Additionally, Fmoc removal via bases like piperidine minimizes side reactions in sensitive sequences .

Advanced Research Questions

Q. How does the hydrophobicity of this compound influence coupling efficiency in SPPS?

Hydrophobicity, quantified by log P values, affects solubility and aggregation during coupling. For Fmoc-dipeptides, log P < 2.8 often results in syneresis (gel shrinkage), while log P > 5.5 may hinder dissolution. Intermediate log P values (2.8–5.5) optimize self-assembly into stable gels, as observed in rheological studies. Adjusting solvent polarity (e.g., DMSO/water ratios) can mitigate solubility challenges .

Q. What analytical methods are critical for characterizing this compound's self-assembly and gelation behavior?

  • Rheology : Measures gel stiffness (shear modulus) and kinetics of gel formation.
  • X-ray diffraction (XRD) : Resolves fibrillar structures in gel phases. For example, FmocF gels show alignment between crystal and fiber phases, while FmocY exhibits discrepancies due to hydrogen bonding-driven assembly in gels.
  • pH titration : Monitors gelation triggered by glucono-δ-lactone (GdL), which slowly acidifies solutions to mimic physiological conditions .

Q. How can researchers resolve contradictions between crystal-phase and gel-phase structural data for Fmoc-protected peptides?

Crystal structures may not fully represent gel-phase packing due to differences in intermolecular forces. For FmocY, crystal packing relies on planar Fmoc interactions, whereas gel fibrils prioritize hydrogen bonding. Combining XRD with spectroscopic techniques (e.g., FTIR) and molecular dynamics simulations can clarify these discrepancies .

Q. What experimental parameters govern the gelation kinetics and mechanical properties of this compound hydrogels?

Key factors include:

  • Concentration : Gel modulus follows a ~1.4 power-law dependence on concentration.
  • pH : Optimal gelation occurs near pH 4 for intermediate-hydrophobicity dipeptides.
  • Deformation rate : High compression rates induce brittle failure (~3–5% strain), while slow rates cause irreversible water expulsion. Rheological time-sweep experiments are critical for mapping gelation timelines .

Q. How should researchers design studies to analyze the impact of amino acid side chains on Fmoc-dipeptide hydrogel properties?

  • Comparative log P analysis : Correlate side chain hydrophobicity with gel stability.
  • Substitution studies : Synthesize analogs (e.g., Fmoc-L-Leu-CHN2) to isolate side chain effects.
  • Multi-technique validation : Combine rheology, microscopy, and computational modeling to assess structural and mechanical outcomes .

Methodological Guidance

  • Statistical rigor : Report numerical data with precision aligned with instrumentation (e.g., ±0.1 mg for mass measurements). Avoid overstating significance without p-values (e.g., specify "p < 0.05") .
  • Data repositories : Share raw rheological or XRD datasets in FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.